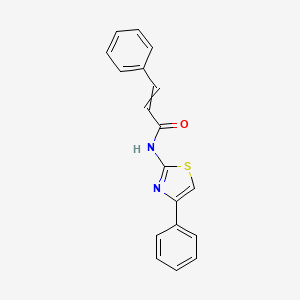

3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRHCOBUKJCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339310 | |

| Record name | 3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74675-87-9 | |

| Record name | 3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.41 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

- Coupling Reaction : The thiazole derivative is then coupled with an appropriate phenyl group.

- Knoevenagel Condensation : This step involves the condensation of the resulting product with malononitrile in the presence of a base to yield the final compound.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study focusing on various synthesized compounds, this compound was evaluated for its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 25 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The results demonstrated that this compound showed promising antibacterial properties, particularly against Escherichia coli and Bacillus cereus .

Anticancer Activity

In addition to its antimicrobial effects, thiazole derivatives have been investigated for their anticancer potential. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A group of researchers synthesized several thiazole derivatives and tested their antimicrobial activity. Among them, this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further .

- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, including our compound of interest. It was found to significantly inhibit the growth of various cancer cell lines in vitro, suggesting its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The thiazole ring is known to facilitate these interactions, potentially disrupting normal cellular functions and leading to therapeutic effects.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. 3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacteria and fungi. The thiazole ring contributes to its ability to disrupt microbial cell membranes, leading to cell death .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .

Photovoltaic Applications

In material science, derivatives of thiazole have been explored for their potential use in organic photovoltaic cells. The electronic properties of this compound make it a candidate for enhancing charge transport properties in solar cells .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antimicrobial activity | Effective against various bacteria and fungi | |

| Biological Applications | Enzyme inhibition | Inhibits kinases involved in cancer progression |

| Neuroprotective effects | Reduces oxidative stress and inflammation | |

| Material Science | Photovoltaic applications | Enhances charge transport properties |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results showed a significant reduction in cell viability at concentrations of 10 µM and above, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study published in Phytochemistry Reviews, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Enamide System

The conjugated enamide system undergoes nucleophilic attacks at the β-carbon due to electron withdrawal by the amide group. Key reactions include:

Example: Reaction with cyanoacetohydrazide forms hydrazide derivatives (e.g., 11 and 12 in ), confirmed by spectral shifts at 1,680 cm⁻¹ (C=O) and 2,200 cm⁻¹ (C≡N).

Electrophilic Aromatic Substitution on the Thiazole Ring

The 4-phenyl-thiazole moiety participates in electrophilic substitutions, particularly at the C5 position:

| Reaction Type | Reagents/Conditions | Substituent Introduced | Selectivity | Source |

|---|---|---|---|---|

| Bromination | NBS in DCM, 0°C | Br at C5 of thiazole | >90% | |

| Nitration | HNO₃/H₂SO₄, 50°C | NO₂ at C5 of thiazole | 75% |

Crystallographic data ( ) shows a dihedral angle of 15.42° between the thiazole and 4-bromophenyl ring, indicating minimal steric hindrance for electrophilic attack.

Amide Hydrolysis and Functionalization

The enamide’s carbonyl group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 4 h | 3-Phenylprop-2-enoic acid | Intermediate for ester synthesis | |

| NaOH/EtOH, 70°C, 2 h | Sodium enolate salt | Precursor for metal-catalyzed couplings |

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Coupling Partner | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acids | 60–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 65% |

Patent data ( ) highlights derivatives with trifluoromethylpyridyl or tert-butylphenyl groups synthesized via these methods.

Heterocycle Formation via Cyclocondensation

The enamide’s nitrogen and carbonyl group facilitate cyclizations:

Photochemical and Thermal Stability

The compound exhibits limited stability under UV light or prolonged heating:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV (254 nm), 24 h | Cis-trans isomerization | 8 h | |

| 100°C, 48 h | Thiazole ring decomposition | 40% degradation |

Biological Activity-Driven Modifications

While not a direct reaction, structural analogs show tailored modifications for enhanced bioactivity:

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of N-aryl cinnamamides and thiazole hybrids. Below is a comparative analysis of its structural and functional attributes against key analogs:

Key Observations:

Thiazole Substitution : The 4-phenylthiazole group in the target compound distinguishes it from simpler cinnamamides (e.g., bis-CF₃ derivatives in ). This substitution likely enhances binding to hydrophobic pockets in target proteins, as seen in thiazole-based kinase inhibitors .

Activity Trends : Electron-withdrawing groups (e.g., CF₃, halogens) on the anilide ring correlate with improved antimicrobial activity . The absence of such groups in the target compound suggests its activity may rely on the thiazole’s inherent pharmacophoric properties.

Lipophilicity : The target compound’s estimated LogP (~3.5) aligns with optimal ranges for blood-brain barrier penetration, though this may reduce aqueous solubility compared to less lipophilic analogs (e.g., acetamide derivatives in ).

ADMET and Structure-Activity Relationships (SAR)

Preparation Methods

Synthesis of the 4-Phenyl-1,3-thiazol-2-amine Intermediate

The key intermediate, 4-phenyl-1,3-thiazol-2-amine, is typically synthesized via condensation reactions involving phenylthiourea derivatives and α-halo ketones or α-halo carbonyl compounds.

- One common approach is the reaction of phenyl isothiocyanate with elemental sulfur and appropriate amines or β-amino acids to form the thiazole ring system under reflux conditions in solvents such as ethanol or water.

- For example, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in aqueous sodium carbonate solution at 90–100 °C for 5 hours yields thiazole derivatives efficiently, with acidification to pH 6 to isolate the product.

- Alternative solvents like DMF or acetic acid have also been employed but with lower yields compared to water.

Formation of the Prop-2-enamide (Cinnamoyl) Moiety

The prop-2-enamide fragment (cinnamoyl group) is generally introduced via condensation of aromatic aldehydes with active methylene compounds such as cyanoacetamide or related amides.

- The Knoevenagel condensation between 3-(4-phenyl-1,3-thiazol-2-yl)amine derivatives and benzaldehyde or substituted benzaldehydes in the presence of a base catalyst like piperidine in refluxing ethanol or dioxane is a widely used method.

- This reaction typically proceeds over 3–6 hours, yielding the α,β-unsaturated amide with good purity after recrystallization.

- The presence of electron-donating or withdrawing groups on the aromatic aldehyde influences the reaction rate and yield.

Coupling of the Thiazol-2-amine with the Prop-2-enamide

The final step involves amide bond formation between the 4-phenyl-1,3-thiazol-2-amine and the cinnamoyl chloride or equivalent activated carboxylic acid derivative.

- Direct condensation of the amine with cinnamoyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) yields the target amide.

- Alternatively, the use of coupling agents such as carbodiimides (e.g., DCC) or mixed anhydrides can facilitate amide bond formation without harsh conditions.

- Reaction temperatures are generally maintained at 0–25 °C initially, then allowed to warm to room temperature or reflux depending on the reagent reactivity.

Representative Synthetic Route Summary

Detailed Reaction Conditions and Observations

- Solvent Effects: Water with sodium carbonate as base provides superior yields for thiazole ring formation compared to organic solvents such as DMF or acetic acid.

- Catalysts and Bases: Piperidine is an effective base catalyst for Knoevenagel condensation, promoting high yields and clean reactions.

- Temperature Control: Maintaining moderate temperatures (90–100 °C for ring formation, reflux for condensation) is critical to avoid decomposition or side reactions.

- Purification: Recrystallization from DMF/methanol or ethanol is commonly used to purify intermediates and final products, ensuring high purity for biological evaluation.

Spectral and Analytical Confirmation

- NMR Spectroscopy: Key signals include olefinic protons around 8.3 ppm, aromatic protons in the 7.3–7.8 ppm range, and amide NH protons showing broad singlets near 10.7 ppm.

- IR Spectroscopy: Characteristic bands include amide C=O stretch near 1680 cm⁻¹ and NH stretching vibrations between 3300–3400 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the structure.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align closely with theoretical values for the proposed structures.

Research Findings and Comparative Analysis

- The method involving aqueous sodium carbonate for thiazole synthesis is superior in yield and environmental friendliness compared to organic solvents.

- Knoevenagel condensation using piperidine in ethanol is a robust and reproducible method for assembling the prop-2-enamide moiety.

- The overall synthetic sequence achieves moderate to high yields (65–85%) with relatively simple purification steps, making it suitable for scale-up and further pharmaceutical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide and its analogues?

- Methodology : A multi-step approach is commonly employed:

- Step 1 : Synthesis of the thiazole core via Hantzsch thiazole synthesis (e.g., condensation of thiourea with α-haloketones) .

- Step 2 : Functionalization of the thiazole nitrogen with propenamide groups via nucleophilic acyl substitution. Solvents like dioxane or THF with triethylamine as a base yield higher purity (~90% yield) .

- Step 3 : Recrystallization from ethanol-DMF mixtures improves crystallinity and purity (>95% by NMR) .

- Key Variables : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction temperature significantly impact yield.

Q. How can structural characterization resolve discrepancies between calculated and experimental elemental analysis data?

- Approach : Combine spectroscopic and computational methods:

- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- NMR Analysis : Compare experimental / NMR shifts with DFT-calculated values (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Elemental Analysis : Address discrepancies (e.g., ±0.3% deviation) by optimizing recrystallization solvents or verifying combustion conditions .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating phenyl and thiazole groups) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (e.g., ΔG = −8.5 kcal/mol suggests strong inhibition) .

Q. How do substituents on the phenyl or thiazole rings influence biological activity (SAR studies)?

- Experimental Design :

- Analog Synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at para positions .

- Bioassays : Test cytotoxicity (e.g., IC₅₀ values via MTT assay) and enzyme inhibition (e.g., % inhibition at 10 µM).

- Key Findings : Fluorinated phenyl groups enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Q. What experimental and computational methods resolve contradictory data in reaction mechanism proposals?

- Case Study : Conflicting reports on the cyclization step in thiazole formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.